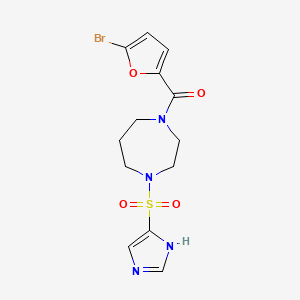
(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-bromofuran-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-bromofuran-2-yl)methanone is a useful research compound. Its molecular formula is C13H15BrN4O4S and its molecular weight is 403.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-bromofuran-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including the imidazole and diazepane moieties, suggest a variety of pharmacological effects. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Structural Characteristics
The compound can be described by its molecular formula C15H16N6O3S and has a molecular weight of approximately 392.45 g/mol. The presence of functional groups such as sulfonyl and methanone enhances its reactivity and interaction with biological targets. The structural components are highlighted below:
| Component | Description |
|---|---|
| Imidazole | A five-membered ring containing nitrogen, known for biological activity. |
| Diazepane | A seven-membered ring that may influence pharmacokinetics. |
| Sulfonyl Group | Enhances solubility and biological interactions. |
| Bromofuran | Contributes to potential antimicrobial properties. |
The mechanism of action for this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The binding affinity to these targets may modulate their activity, leading to altered biochemical pathways. This interaction is crucial in understanding its therapeutic potential.
Antibacterial Activity
Research indicates that compounds with imidazole rings often exhibit antibacterial properties. For instance, analogues similar to this compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) due to their structural characteristics that favor interaction with bacterial enzymes .
Anti-inflammatory Effects
Studies on related compounds have demonstrated anti-inflammatory properties by inhibiting nitric oxide production in macrophages. The inhibition of pro-inflammatory cytokines such as TNF-α and COX-2 suggests that this compound may also possess similar anti-inflammatory capabilities .
Antitumor Potential
Preliminary studies suggest that compounds featuring imidazole and diazepane structures may exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms involve apoptosis induction and cell cycle arrest, making this compound a candidate for further anticancer research.
Case Studies
- Study on Antibacterial Properties : A study involving imidazole derivatives showed that modifications at the diazepane position significantly enhanced antibacterial activity against Gram-positive bacteria, including MRSA .
- Anti-inflammatory Research : In vitro assays demonstrated that related compounds reduced nitric oxide levels in RAW264.7 macrophages, indicating potential use in treating inflammatory diseases .
- Cytotoxicity Assays : Compounds similar to this one were tested against various cancer cell lines, revealing IC50 values in the micromolar range, suggesting significant antitumor activity.
属性
IUPAC Name |
(5-bromofuran-2-yl)-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O4S/c14-11-3-2-10(22-11)13(19)17-4-1-5-18(7-6-17)23(20,21)12-8-15-9-16-12/h2-3,8-9H,1,4-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHIJMPOPWMRBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














